Pentyl 3-methylbenzoate
Description
Pentyl 3-methylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group at the third position and an ester functional group formed by the condensation of pentanol and 3-methylbenzoic acid. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Properties
CAS No. |
5448-60-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
pentyl 3-methylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-9-15-13(14)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
KUPGUGAJEZQRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous sodium hydroxide, the ester bond is cleaved, resulting in the formation of 3-methylbenzoic acid and pentanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, such as nitration or halogenation, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: 3-methylbenzoic acid and pentanol.
Reduction: 3-methylbenzyl alcohol.
Substitution: Substituted derivatives such as 3-nitrobenzoate or 3-chlorobenzoate.
Scientific Research Applications
Pentyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of pentyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methylbenzoic acid and pentanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but with a methyl group instead of a pentyl group.
Ethyl benzoate: Another ester with an ethyl group instead of a pentyl group.
Propyl benzoate: An ester with a propyl group instead of a pentyl group.
Uniqueness
Pentyl 3-methylbenzoate is unique due to its specific ester functional group and the presence of a pentyl chain, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to methyl, ethyl, and propyl benzoates results in different solubility, boiling point, and reactivity, making it suitable for specific applications in perfumery and flavoring.
Biological Activity
Pentyl 3-methylbenzoate, an ester derived from 3-methylbenzoic acid and pentanol, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
This compound has the molecular formula and a molecular weight of 210.28 g/mol. It is primarily used in organic synthesis and has applications in fragrance and flavor industries. The compound can undergo various chemical reactions:
- Hydrolysis : Cleavage of the ester bond in the presence of water, yielding 3-methylbenzoic acid and pentanol.
- Reduction : The ester can be reduced to form 3-methylbenzyl alcohol using lithium aluminum hydride.
- Substitution Reactions : Electrophilic substitution can occur at the aromatic ring, leading to various derivatives.
The biological activity of this compound is believed to stem from its hydrolysis products. Upon hydrolysis, the release of 3-methylbenzoic acid may interact with specific enzymes and receptors within biological systems. The exact molecular targets remain to be fully elucidated but are essential for understanding its therapeutic potential.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain benzoate derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of several benzoate derivatives, including this compound. Results indicated moderate activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .
- Therapeutic Applications : Research has explored the use of this compound as a precursor in drug development. Its derivatives have been investigated for their anti-inflammatory and analgesic properties, highlighting its potential role in therapeutic formulations.
Research Findings
A comprehensive review of literature reveals that this compound's biological activities are still under investigation. However, existing studies suggest:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing pentyl 3-methylbenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves acid-catalyzed esterification between 3-methylbenzoic acid and pentanol. A catalytic amount of sulfuric acid or p-toluenesulfonic acid is used, with reflux conditions (110–130°C) to drive the reaction via azeotropic removal of water. Purification is achieved through vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Reaction efficiency can be optimized by varying molar ratios (e.g., excess pentanol), temperature gradients, or using molecular sieves to absorb water . Characterization via H/C NMR and FT-IR confirms ester formation by identifying the carbonyl peak (~1700 cm) and alkyl/aromatic proton integrations.
Q. How are the physical properties (e.g., solubility, boiling point) of this compound determined experimentally?
- Methodological Answer : Solubility is assessed using a graded series of solvents (polar to nonpolar) under controlled temperatures. Boiling points are measured via microdistillation apparatus with corrections for atmospheric pressure. Density and refractive index are determined using a pycnometer and Abbe refractometer, respectively. Comparative data from structurally similar esters (e.g., pentyl benzoate) can guide predictions, though substituent effects (e.g., the 3-methyl group) may alter properties. Regulatory databases, such as the Council of Europe’s listings, provide reference values for hydrolysis stability .
Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile esters, with a non-polar column (e.g., DB-5) to resolve aromatic and aliphatic moieties. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity in non-volatile matrices. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, identifies structural isomers and confirms regioselectivity of the methyl group. Cross-validation with IR spectroscopy ensures functional group integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under varying pH conditions?
- Methodological Answer : Contradictions often arise from differences in experimental design (e.g., buffer ionic strength, temperature control). A systematic approach involves:
- Replicating studies under standardized conditions (e.g., 0.1 M phosphate buffers, 25°C).
- Using high-purity water to avoid metal ion interference.
- Quantifying hydrolysis products (3-methylbenzoic acid and pentanol) via LC-MS or H NMR.
Statistical tools (e.g., ANOVA) can identify significant variables. Referencing the Council of Europe’s hydrolysis study protocols (B-classification) ensures methodological rigor .
Q. What experimental design strategies are effective for studying the environmental degradation pathways of this compound?
- Methodological Answer : A factorial design (e.g., 2 factorial) evaluates interactions between variables like UV exposure, microbial activity, and soil pH. Microcosm experiments simulate natural environments, with GC-MS tracking degradation intermediates. Isotopic labeling (C-pentyl group) differentiates biotic vs. abiotic pathways. Advanced mass spectrometry (e.g., Q-TOF) identifies transient metabolites, while computational models (QSAR) predict persistence .
Q. How can structure-activity relationships (SARs) be developed for this compound derivatives in pharmacological applications?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the 4-position, alkyl chain length modifications). Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using in vitro assays. Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, steric parameters) with activity. Molecular docking studies (AutoDock Vina) predict binding affinities to target proteins. Cross-disciplinary collaboration with pharmacologists validates mechanistic hypotheses .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducibility in longitudinal studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: catalyst concentration, reaction time).
- Use design of experiments (DoE) to optimize CPPs.
- Monitor intermediates via in-line FTIR or Raman spectroscopy.
- Standardize purification protocols (e.g., gradient elution in HPLC).
Document deviations using a failure mode and effects analysis (FMEA) framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
